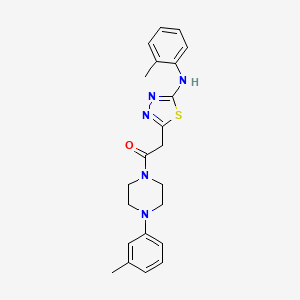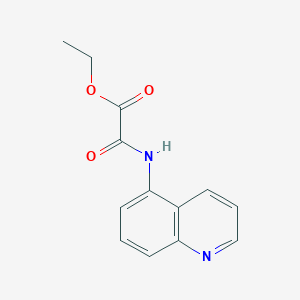![molecular formula C16H16N2O2 B2935253 6-amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 55490-98-7](/img/structure/B2935253.png)
6-amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by its unique structure, which includes an amino group, a butyl side chain, and a benzoisoquinoline core
準備方法
The synthesis of 6-amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-butyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carbaldehyde with an amine source can yield the desired compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Catalysts and solvents play a crucial role in these reactions, and conditions such as temperature, pressure, and reaction time are carefully controlled to ensure the desired outcome .
化学反応の分析
6-amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .
科学的研究の応用
6-amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a fluorescent probe for detecting metal ions such as aluminum and fluoride . In medicine, its derivatives have shown promise as anticancer agents and inhibitors of specific enzymes . In industry, it is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .
作用機序
The mechanism of action of 6-amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, its role as a fluorescent probe is based on its ability to bind selectively to metal ions, leading to changes in its fluorescence properties . In biological systems, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The specific pathways involved depend on the particular application and the molecular targets of interest .
類似化合物との比較
6-amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione can be compared with other similar compounds, such as quinolines and other isoquinoline derivatives. While quinolines are known for their antimalarial properties, isoquinolines have a broader range of applications, including anticancer and enzyme inhibition activities . The unique structure of this compound, with its amino group and butyl side chain, distinguishes it from other isoquinoline derivatives and contributes to its specific properties and applications .
Similar Compounds
- Quinolines
- Isoquinoline derivatives
- Benzoisoquinoline derivatives
- Quinone derivatives
- Hydroquinone derivatives
特性
IUPAC Name |
6-amino-2-butylbenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-3-9-18-15(19)11-6-4-5-10-13(17)8-7-12(14(10)11)16(18)20/h4-8H,2-3,9,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDQFRPTPLOXHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C3C(=C(C=C2)N)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)


![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2935181.png)


![8-fluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2935184.png)

![2,3-dimethoxy-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide](/img/structure/B2935187.png)
![(1'R,2'R,4'R)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol](/img/structure/B2935188.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2935190.png)
![1-(3-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}phenyl)-1H-pyrazole](/img/structure/B2935192.png)
